molecular formula C8H5Cl5O B12090041 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol CAS No. 5331-95-3

3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol

Cat. No.: B12090041
CAS No.: 5331-95-3
M. Wt: 294.4 g/mol
InChI Key: PBLYTDZSAHTCLT-UHFFFAOYSA-N
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Description

3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol is an organic compound characterized by the presence of dichloro and trichloromethyl groups attached to a benzenemethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol typically involves the chlorination of benzenemethanol derivatives. One common method includes the reaction of 3,4-dichlorobenzyl chloride with trichloromethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated compounds and the potential release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of dichlorobenzaldehyde or dichlorobenzoic acid.

    Reduction: Formation of 3,4-dichlorotoluene.

    Substitution: Formation of various substituted benzenemethanol derivatives.

Scientific Research Applications

3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of multiple chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 3,4-Dichloro-alpha-chlorobenzaldoxime
  • 3,4-Dichlorobenzylsulfonyl chloride

Uniqueness

3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol is unique due to the combination of dichloro and trichloromethyl groups, which impart distinct chemical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a wider range of applications in various fields.

Properties

IUPAC Name

2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLYTDZSAHTCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034018
Record name 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-95-3
Record name 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-3939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLORO-.ALPHA.-(TRICHLOROMETHYL)-BENZENEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB6BMD22R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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